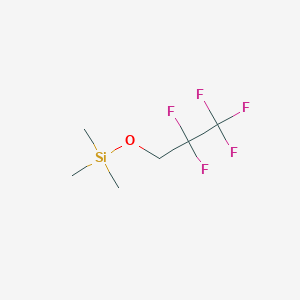![molecular formula C12H22Cl2S2 B14399091 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane CAS No. 88649-71-2](/img/structure/B14399091.png)
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane is an organic compound characterized by its unique structure, which includes two chlorine atoms and two pentylsulfanyl groups attached to an ethenyl backbone
Preparation Methods
The synthesis of 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentylsulfanyl and dichloroethene derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a dichloroethene derivative with a pentylsulfanyl group, followed by further functionalization to introduce the second pentylsulfanyl group.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-{[2,2-Dichloro-1-(methylsulfanyl)ethenyl]sulfanyl}pentane and 1-{[2,2-Dichloro-1-(ethylsulfanyl)ethenyl]sulfanyl}pentane share structural similarities.
Uniqueness: The presence of two pentylsulfanyl groups in this compound distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity.
Properties
CAS No. |
88649-71-2 |
|---|---|
Molecular Formula |
C12H22Cl2S2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-(2,2-dichloro-1-pentylsulfanylethenyl)sulfanylpentane |
InChI |
InChI=1S/C12H22Cl2S2/c1-3-5-7-9-15-12(11(13)14)16-10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
VDBCFQBLUPJXAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(=C(Cl)Cl)SCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


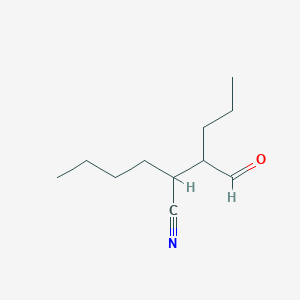

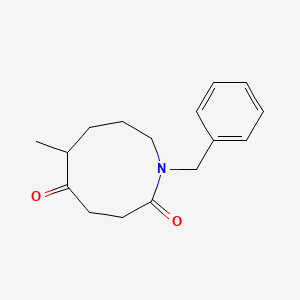
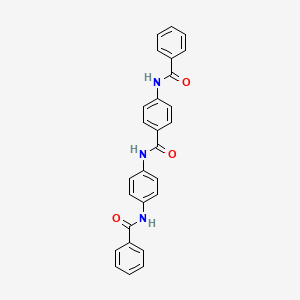
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
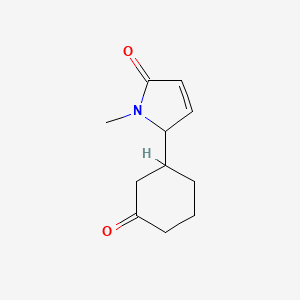
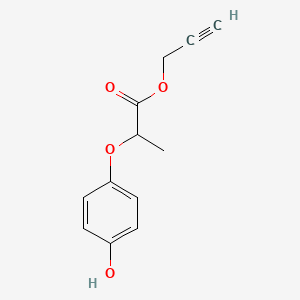
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
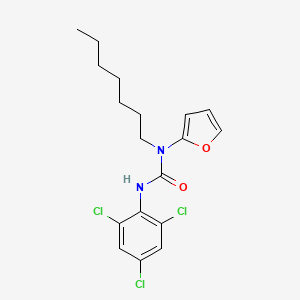
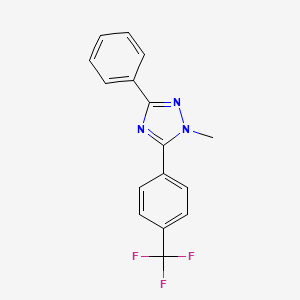
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)

![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
